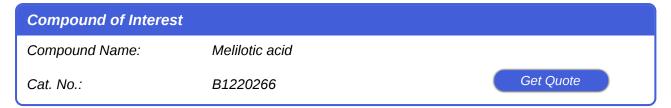


Spectroscopic Profile of Melilotic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **melilotic acid** (3-(2-hydroxyphenyl)propanoic acid), a phenolic compound found in various plants and a metabolite of interest in biomedical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for **melilotic acid** in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of **melilotic acid** provide distinct signals corresponding to the different hydrogen and carbon atoms in its structure.

Table 1: ¹H NMR Spectroscopic Data for **Melilotic Acid** (500 MHz, D₂O, pH 7.4)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.214	d	7.4	H-6
7.161	t	7.7	H-4
6.917	d	8.0	H-3
6.917	t	7.4	H-5
2.842	t	7.7	α-CH ₂
2.484	t	7.7	β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000331.[1]

Table 2: 13C NMR Spectroscopic Data for Melilotic Acid (500 MHz, D2O, pH 7.4)

Chemical Shift (δ) ppm	Assignment
185.592	C=O (Carboxylic Acid)
156.109	C-2 (C-OH)
133.029	C-6
131.545	C-4
130.394	C-1
123.646	C-5
118.669	C-3
40.359	α-CH ₂
28.994	β-CH ₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000331.[1]

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **melilotic acid** shows characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties.

Table 3: FT-IR Spectroscopic Data for Melilotic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Phenolic)
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3050-3010	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1600-1585	Medium	C=C stretch (Aromatic ring)
1500-1400	Medium	C=C stretch (Aromatic ring)
1450-1375	Medium	C-H bend (Aliphatic)
1320-1000	Strong	C-O stretch (Phenol, Carboxylic Acid)
900-675	Strong	C-H bend (Aromatic, out-of- plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Fragmentation Data for Melilotic Acid



m/z	Relative Intensity (%)	Putative Fragment Assignment
166	100	[M] ⁺ (Molecular Ion)
148	55	[M - H ₂ O] ⁺
121	90	[M - COOH]+
107	40	[C ₇ H ₇ O] ⁺
91	35	[C ₇ H ₇]+ (Tropylium ion)
77	25	[C ₆ H₅] ⁺ (Phenyl cation)

Fragmentation patterns are predicted based on typical fragmentation of phenolic acids.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of **melilotic acid**.

Instrumentation:

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[3]

Sample Preparation:

- Weigh approximately 5-10 mg of pure melilotic acid.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer). For the data presented, D₂O at pH 7.4 was used.[1]
- Transfer the solution to a 5 mm NMR tube.



¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).



- Integrate the signals in the ¹H spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

ATR-FTIR Spectroscopy Protocol

This protocol outlines the procedure for obtaining an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of solid **melilotic acid**.

Instrumentation:

 An FTIR spectrometer equipped with a diamond ATR accessory (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5).

Procedure:

- Background Scan:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, and allow it to dry completely.
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[4]
- Sample Analysis:
 - Place a small amount of powdered melilotic acid onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal. Apply consistent pressure.
 - Acquire the sample spectrum.
- Data Collection Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

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Number of Scans: 16-32.

Data Processing:

• The software will automatically subtract the background spectrum from the sample

spectrum.

Perform an ATR correction if necessary.

Identify and label the major absorption peaks.

LC-MS/MS Protocol

This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of **melilotic acid**, suitable for both identification and quantification in

method for the analysis of memotic acid, sultable for both defitilleation and quantification

complex matrices like plant extracts.[5]

Instrumentation:

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple

quadrupole or Q-TOF instrument).

Liquid Chromatography Conditions:

• Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

• Gradient: A suitable gradient to separate **melilotic acid** from other components, for example:

0-1 min: 5% B

• 1-8 min: 5-95% B

o 8-10 min: 95% B



10.1-12 min: 5% B (re-equilibration)

• Flow Rate: 0.3 mL/min.

• Injection Volume: 5 μL.

• Column Temperature: 40 °C.

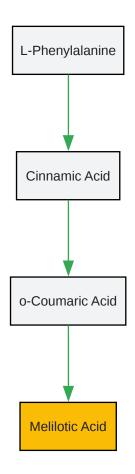
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Ion Source Parameters:
 - Capillary Voltage: -3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
- MS/MS Analysis (Multiple Reaction Monitoring MRM):
 - Precursor Ion (Q1): m/z 165 [M-H]⁻
 - Product Ions (Q3): Monitor for characteristic fragments, e.g., m/z 121 and m/z 107.
 - Collision Energy: Optimize for the specific instrument to maximize the intensity of the product ions.

Biosynthesis of Melilotic Acid

Melilotic acid is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[3][6][7] The pathway starts with the amino acid L-phenylalanine.





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Caption: Biosynthesis of **Melilotic Acid** via the Phenylpropanoid Pathway.

The key steps in the biosynthesis of **melilotic acid** are:

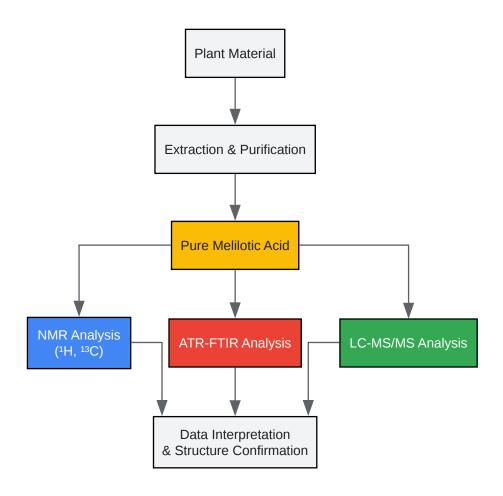
- Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[3]
- Hydroxylation of Cinnamic Acid: Cinnamic acid is hydroxylated at the ortho-position by Cinnamate 2-Hydroxylase (C2H) to yield o-coumaric acid.
- Reduction of the Side Chain: The double bond in the propanoic acid side chain of o-coumaric
 acid is reduced to a single bond, resulting in the formation of melilotic acid.

This pathway highlights the central role of cinnamic acid as a precursor to a diverse array of phenolic compounds in plants.



Experimental Workflow Overview

The following diagram illustrates a typical workflow for the spectroscopic analysis of **melilotic acid** from a plant source.



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Caption: General workflow for the spectroscopic analysis of **melilotic acid**.

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References

• 1. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]



- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylpropanoid Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpropanoids metabolism Wikipedia [en.wikipedia.org]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense PMC [pmc.ncbi.nlm.nih.gov]
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